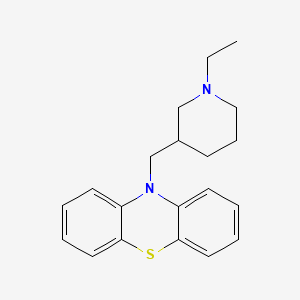
Phenothiazine, 10-((N-ethyl-3-piperidyl)methyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
10-[(1-Ethyl-3-piperidinyl)methyl]-10H-phenothiazine is a chemical compound that belongs to the phenothiazine class. Phenothiazines are known for their diverse applications, particularly in the pharmaceutical industry. This compound features a phenothiazine core structure with a piperidine moiety, which contributes to its unique chemical and pharmacological properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 10-[(1-Ethyl-3-piperidinyl)methyl]-10H-phenothiazine typically involves the reaction of phenothiazine with 1-ethyl-3-piperidinylmethyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and optimized reaction conditions to ensure high yield and purity. The reaction mixture is often subjected to purification steps such as recrystallization or chromatography to obtain the final product .
Análisis De Reacciones Químicas
Types of Reactions
10-[(1-Ethyl-3-piperidinyl)methyl]-10H-phenothiazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.
Substitution: The phenothiazine core can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like nitric acid for nitration or halogens for halogenation are employed.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amine derivatives.
Substitution: Nitrated or halogenated phenothiazine derivatives.
Aplicaciones Científicas De Investigación
10-[(1-Ethyl-3-piperidinyl)methyl]-10H-phenothiazine has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex phenothiazine derivatives.
Biology: Studied for its interactions with biological macromolecules and potential as a biochemical probe.
Medicine: Investigated for its pharmacological properties, including potential antipsychotic and anti-inflammatory effects.
Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.
Mecanismo De Acción
The mechanism of action of 10-[(1-Ethyl-3-piperidinyl)methyl]-10H-phenothiazine involves its interaction with various molecular targets. The compound is known to interact with neurotransmitter receptors in the brain, which may contribute to its potential antipsychotic effects. It can also inhibit certain enzymes, leading to anti-inflammatory and other pharmacological effects .
Comparación Con Compuestos Similares
Similar Compounds
- 10-methyl-10H-phenothiazine
- 10-benzoyl-10H-phenothiazine
- 10-[(1-methyl-2-piperidinyl)ethyl]-10H-phenothiazine hydrochloride
- 10-[(4-methylphenyl)sulfonyl]-10H-phenothiazine
Uniqueness
10-[(1-Ethyl-3-piperidinyl)methyl]-10H-phenothiazine is unique due to its specific substitution pattern, which imparts distinct pharmacological properties compared to other phenothiazine derivatives. The presence of the 1-ethyl-3-piperidinylmethyl group enhances its interaction with certain biological targets, making it a compound of interest in medicinal chemistry .
Propiedades
Número CAS |
63834-09-3 |
|---|---|
Fórmula molecular |
C20H24N2S |
Peso molecular |
324.5 g/mol |
Nombre IUPAC |
10-[(1-ethylpiperidin-3-yl)methyl]phenothiazine |
InChI |
InChI=1S/C20H24N2S/c1-2-21-13-7-8-16(14-21)15-22-17-9-3-5-11-19(17)23-20-12-6-4-10-18(20)22/h3-6,9-12,16H,2,7-8,13-15H2,1H3 |
Clave InChI |
YDOLOCJNSXOJSV-UHFFFAOYSA-N |
SMILES canónico |
CCN1CCCC(C1)CN2C3=CC=CC=C3SC4=CC=CC=C42 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















